molecular formula C22H17F3 B14172710 5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene CAS No. 921605-45-0

5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene

Cat. No.: B14172710
CAS No.: 921605-45-0
M. Wt: 338.4 g/mol
InChI Key: FHECVTCKYXKMGH-UHFFFAOYSA-N
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Description

5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the butenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrogenated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to target proteins or enzymes, leading to the modulation of their activity. Additionally, the butenyl group can participate in various chemical interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenyldiphenylphosphine
  • 1-Bromo-3-phenoxybenzene
  • Triazolo[4,3-a]pyrazine derivatives

Uniqueness

5-(4-But-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene is unique due to its combination of multiple fluorine atoms and a butenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

921605-45-0

Molecular Formula

C22H17F3

Molecular Weight

338.4 g/mol

IUPAC Name

5-(4-but-3-enylphenyl)-1,3-difluoro-2-(4-fluorophenyl)benzene

InChI

InChI=1S/C22H17F3/c1-2-3-4-15-5-7-16(8-6-15)18-13-20(24)22(21(25)14-18)17-9-11-19(23)12-10-17/h2,5-14H,1,3-4H2

InChI Key

FHECVTCKYXKMGH-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)F)F

Origin of Product

United States

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